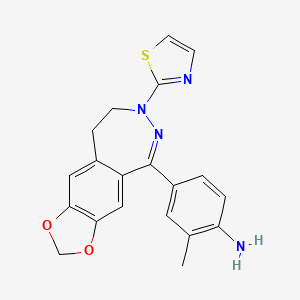

AMPA/kainate antagonist-2

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H18N4O2S |

|---|---|

Molecular Weight |

378.4 g/mol |

IUPAC Name |

2-methyl-4-[7-(1,3-thiazol-2-yl)-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl]aniline |

InChI |

InChI=1S/C20H18N4O2S/c1-12-8-14(2-3-16(12)21)19-15-10-18-17(25-11-26-18)9-13(15)4-6-24(23-19)20-22-5-7-27-20/h2-3,5,7-10H,4,6,11,21H2,1H3 |

InChI Key |

FBOBFNBQTZFXPX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NN(CCC3=CC4=C(C=C32)OCO4)C5=NC=CS5)N |

Origin of Product |

United States |

Molecular and Cellular Pharmacology of Ampa/kainate Receptor Antagonists

Receptor Subunit Composition and Antagonist Interaction

The intricate interplay between the subunit composition of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors and their interaction with antagonists is a cornerstone of their pharmacology. The specific arrangement of subunits within these tetrameric ion channels dictates their functional properties and sensitivity to various blocking agents.

AMPA Receptor Subunits (GluA1-4) and Functional Heterogeneity

AMPA receptors (AMPARs) are assembled from four different subunits, designated GluA1, GluA2, GluA3, and GluA4, which can combine to form homomeric or heterotetrameric channels. guidetopharmacology.orgwikipedia.orgfrontiersin.org The majority of native AMPARs are heterotetramers, often containing the GluA2 subunit alongside GluA1, GluA3, or GluA4. wikipedia.org This subunit composition is a critical determinant of the receptor's functional characteristics, including ion permeability and trafficking. wikipedia.orgfrontiersin.orgfrontiersin.org

The presence of the GluA2 subunit, in particular, renders the receptor impermeable to calcium ions. frontiersin.org Conversely, AMPARs lacking the GluA2 subunit are permeable to calcium, a property with significant implications for synaptic plasticity and excitotoxicity. frontiersin.org The C-terminal domains of the subunits also differ, influencing their interactions with scaffolding proteins and their localization at the synapse. For instance, GluA1 binds to SAP97, while GluA2 interacts with PICK1 and GRIP/ABP. wikipedia.org This differential interaction with intracellular proteins contributes to the functional heterogeneity of AMPARs and presents distinct targets for pharmacological intervention.

| Subunit | Key Characteristics | Interacting Proteins |

|---|---|---|

| GluA1 | Long C-terminal tail, involved in synaptic plasticity. | SAP97 |

| GluA2 | Typically renders the receptor Ca2+ impermeable (edited form). Short C-terminal tail. | PICK1, GRIP/ABP |

| GluA3 | Short C-terminal tail. | - |

| GluA4 | Long C-terminal tail, prominent during development. | - |

Kainate Receptor Subunits (GluK1-5) and Functional Diversity

Kainate receptors (KARs) are composed of five subunits: GluK1, GluK2, GluK3, GluK4, and GluK5. nih.govpnas.org Similar to AMPARs, KARs form tetrameric complexes. GluK1, GluK2, and GluK3 can form functional homomeric receptors, while GluK4 and GluK5 are considered "high-affinity" subunits that must co-assemble with one of the GluK1-3 subunits to form a functional channel. nih.govemory.edu The most abundant KARs in the brain are GluK2/GluK5 heteromers. nih.gov

This subunit diversity gives rise to a wide range of functional properties. nih.gov For example, the inclusion of GluK4 or GluK5 subunits in a heteromeric assembly with GluK1 or GluK2 increases the receptor's apparent affinity for glutamate (B1630785). emory.edu The subunit composition also influences the receptor's localization, with different subunits being expressed in distinct neuronal populations. For instance, GluK1 is predominantly found in interneurons of the hippocampus and cortex, while GluK2 is present in the principal cells of the hippocampus and cerebellum. nih.gov This differential distribution allows for precise and region-specific modulation of neuronal activity by KAR antagonists.

| Subunit | Assembly | Key Functional Roles |

|---|---|---|

| GluK1 | Homomeric & Heteromeric | Regulates inhibitory synaptic transmission. |

| GluK2 | Homomeric & Heteromeric | Abundant in principal neurons. |

| GluK3 | Homomeric & Heteromeric | Found in neocortex and dentate gyrus. |

| GluK4 | Heteromeric only | Confers high affinity for kainate. |

| GluK5 | Heteromeric only | Confers high affinity for kainate, widely distributed. |

Influence of RNA Editing (Q/R Site) and Alternative Splicing (Flip/Flop) on Receptor Pharmacology

Post-transcriptional modifications, including RNA editing and alternative splicing, introduce further layers of complexity to AMPA and kainate receptor function and their sensitivity to antagonists. guidetopharmacology.orgnih.govunimi.it

A crucial RNA editing event occurs at the Q/R site in the pore-lining region of the GluA2 AMPA receptor subunit and the GluK1 and GluK2 kainate receptor subunits. guidetopharmacology.orgnih.gov This process converts a glutamine (Q) codon to an arginine (R) codon. guidetopharmacology.org In GluA2, this editing is nearly complete in the adult brain and is responsible for the receptor's low calcium permeability. guidetopharmacology.orgnih.gov Unedited, calcium-permeable GluA2-containing receptors are more prevalent during development and under certain pathological conditions. frontiersin.org Similarly, Q/R editing in GluK1 and GluK2 subunits reduces their permeability to calcium ions. nih.gov

Alternative splicing of the flip/flop module, a 38-amino-acid cassette located in the ligand-binding domain, is another key regulatory mechanism for AMPA receptors. guidetopharmacology.orgunimi.it The flip and flop isoforms exhibit different desensitization kinetics and are differentially expressed throughout the brain and during development. guidetopharmacology.orgunimi.it The flip forms generally desensitize more slowly. frontiersin.org Kainate receptor subunits also undergo alternative splicing, which can affect their trafficking and localization. guidetopharmacology.orgnih.gov These modifications can alter the efficacy and selectivity of antagonists by changing the receptor's conformational state and binding pocket properties.

Modulation by Auxiliary Proteins (e.g., TARPs, NETO1/2) and Antagonist Action

The function of AMPA and kainate receptors is profoundly influenced by their association with auxiliary proteins. Transmembrane AMPA receptor regulatory proteins (TARPs) are a prominent family of auxiliary subunits for AMPARs. guidetopharmacology.orgucl.ac.uk TARPs, such as stargazin (γ-2), modulate AMPAR trafficking, gating, and pharmacology. ucl.ac.ukpnas.org They can slow the deactivation and desensitization of the receptor and increase the efficacy of partial agonists like kainate. ucl.ac.uk The stoichiometry of TARPs within the receptor complex can vary, leading to a graded modulation of receptor function. ucl.ac.uk

For kainate receptors, neuropilin and tolloid-like proteins (NETOs), specifically NETO1 and NETO2, have been identified as auxiliary subunits. guidetopharmacology.orgscholaris.ca NETO1 regulates the synaptic abundance and kinetics of KARs in the hippocampus, while NETO2 is involved in the synaptic localization of cerebellar KARs. scholaris.ca The presence of these auxiliary proteins can alter the binding affinity and efficacy of antagonists, highlighting the importance of considering the entire receptor complex in drug design and development. For example, some antagonists may have different potencies at receptors associated with different TARP or NETO isoforms.

Mechanisms of Antagonist Action

Antagonists of AMPA and kainate receptors exert their effects through various mechanisms, with competitive antagonism at the orthosteric binding site being a primary mode of action.

Competitive Antagonism at Orthosteric Binding Sites

Competitive antagonists bind to the same site as the endogenous agonist, glutamate, but fail to activate the receptor. mcgill.canih.gov This orthosteric binding site is located in the ligand-binding domain (LBD) of the receptor subunits. mcgill.ca The LBD is a bilobed structure, and agonist binding induces a conformational change, a "closure" of the lobes, which is the initial step in channel gating. mcgill.canih.gov

Non-Competitive Antagonism and Allosteric Modulation

Non-competitive antagonists reduce the activity of AMPA/kainate receptors by binding to a site distinct from the glutamate binding site. This can occur through two primary mechanisms: negative allosteric modulation and ion channel blockade.

Negative Allosteric Modulation

Negative allosteric modulators (NAMs) bind to an allosteric site on the receptor, inducing a conformational change that decreases the agonist's ability to activate the receptor. mdpi.com A prominent class of non-competitive AMPA receptor antagonists that act as NAMs are the 2,3-benzodiazepines. mdpi.comnih.gov Compounds like GYKI 52466 and its more potent derivative, talampanel (B1681217) (GYKI 53773), are classic examples. nih.gov They selectively inhibit AMPA receptors without competing with glutamate for its binding site. nih.gov Perampanel (B3395873), an approved antiepileptic drug, is another significant NAM of AMPA receptors. mdpi.com It has been shown that perampanel can also act as a negative allosteric modulator of kainate receptors, particularly those containing GluK4 or GluK5 subunits. jneurosci.orgaesnet.org The binding site for these modulators is often located in the linker region between the ligand-binding and transmembrane domains, which hinders the opening of the ion channel. mdpi.com

Ion Channel Blockade

Ion channel blockade is another form of non-competitive antagonism where the antagonist physically obstructs the receptor's ion channel pore, preventing ion flow even when an agonist is bound. researchgate.net This mechanism is characteristic of certain polyamines, such as spermine, which are endogenous molecules that can block calcium-permeable AMPA and kainate receptors. researchgate.netfrontiersin.org This block is often voltage-dependent, meaning its efficacy is influenced by the cell's membrane potential. nih.gov Some toxins, like those found in spider and wasp venom, also act as open-channel blockers of AMPA and kainate receptors. researchgate.net

Receptor Binding Kinetics and Affinities of Antagonists

The effectiveness and duration of action of an antagonist are determined by its binding kinetics and affinity for the receptor.

Quantification of Binding Potency (K_B, K_D, IC50)

The potency of antagonists is measured using several key parameters:

K_B (Equilibrium dissociation constant for a competitive antagonist): Represents the concentration of a competitive antagonist that occupies 50% of the receptors at equilibrium.

K_D (Equilibrium dissociation constant): The concentration of a ligand that occupies 50% of the receptors at equilibrium, serving as a direct measure of binding affinity.

IC50 (Half maximal inhibitory concentration): The concentration of an antagonist that causes a 50% inhibition of the maximal response.

For non-competitive AMPA/kainate antagonists, IC50 values are commonly reported. For instance, GYKI 52466 has an IC50 of less than 30 µM for hippocampal neurons, while its affinity for kainate receptors in dorsal root ganglion neurons is lower, with an IC50 greater than 120 µM. nih.gov Perampanel demonstrates potent inhibition of heteromeric GluK1/GluK5 and GluK2/GluK5 kainate receptors with IC50 values comparable to those for AMPA receptors. jneurosci.org The kainate receptor subunit GluK1, when forming homomeric receptors, binds kainate with an affinity (K_D) in the range of 13–76 nM. mdpi.com Some high-affinity kainate binding sites in the brain have K_D values of approximately 5 nM and 50 nM. embopress.org

| Compound | Receptor Target | Binding Parameter | Value | Reference |

|---|---|---|---|---|

| GYKI 52466 | AMPA (Hippocampal Neurons) | IC50 | < 30 µM | nih.gov |

| GYKI 52466 | Kainate (Dorsal Root Ganglion) | IC50 | > 120 µM | nih.gov |

| Perampanel | GluK1/GluK5 and GluK2/GluK5 Kainate Receptors | IC50 | Comparable to AMPA receptors | jneurosci.org |

| Kainate | Homomeric GluK1 Receptors | K_D | 13–76 nM | mdpi.com |

Antagonist Dissociation Kinetics

The rate at which an antagonist unbinds from its receptor (dissociation kinetics) is a key factor in determining the duration of its pharmacological effect. nih.gov A slow dissociation rate leads to a prolonged blockade. The dissociation kinetics of a competitive antagonist like CNQX can be used to infer the number of binding sites on the receptor. nih.govresearchgate.net The process of an antagonist unbinding can be complex, with the potential for multiple kinetic steps reflecting different states of receptor occupancy. pnas.org

Selectivity Profiles of AMPA/Kainate Antagonists

The selectivity of an antagonist for a specific receptor subtype is crucial for its therapeutic potential, as it can minimize off-target effects. nih.gov

Many non-competitive antagonists exhibit selectivity for AMPA receptors over kainate and NMDA receptors. The 2,3-benzodiazepine class of compounds, including GYKI 52466 and talampanel, are known for their high selectivity for AMPA receptors. nih.govnih.gov GYKI 53784, the active isomer of a GYKI 52466 derivative, is a potent blocker of AMPA receptor-mediated responses but does not block the activation of kainate receptors. nih.gov In contrast, older quinoxalinedione (B3055175) antagonists like CNQX and DNQX are less selective, inhibiting both AMPA and kainate receptors. nih.govmcgill.ca

The compound CP-465,022 is a selective non-competitive AMPA receptor antagonist with high specificity over both NMDA and kainate receptors. ahajournals.org The selectivity of antagonists can be quantified by comparing their binding affinities or inhibitory concentrations across different receptor subtypes. For example, some pyrrolylquinoxaline-2,3-dione analogues show a preference for GluK3-containing kainate receptors over other kainate and AMPA receptor subtypes. nih.govresearchgate.net Specifically, one such analogue demonstrated a 400-fold selectivity for GluK3 over GluK1, GluK2, GluK5, and GluA2 receptors. researchgate.netmdpi.com

| Compound | Primary Target | Selectivity Notes | Reference |

|---|---|---|---|

| GYKI 53784 | AMPA Receptors | Does not block kainate receptor activation. | nih.gov |

| CNQX/DNQX | AMPA/Kainate Receptors | Non-selective between AMPA and kainate receptors. | nih.govmcgill.ca |

| CP-465,022 | AMPA Receptors | Highly specific over NMDA and kainate receptors. | ahajournals.org |

| Pyrrolylquinoxaline-2,3-dione analogue | GluK3 Kainate Receptors | 400-fold selectivity over GluK1, GluK2, GluK5, and GluA2. | researchgate.netmdpi.com |

Discrimination between AMPA and Kainate Receptors

The ability to pharmacologically distinguish between AMPA and kainate receptors is essential for understanding their specific functions. While some compounds exhibit broad activity across non-NMDA receptors, a number of antagonists have been identified that show preferential, if not exclusive, activity at one receptor type over the other.

A key breakthrough in this area was the development of 2,3-benzodiazepine derivatives, such as GYKI 52466 and GYKI 53655. mcgill.canih.gov These compounds act as non-competitive antagonists that are highly selective for AMPA receptors, with minimal effects on kainate receptor-mediated responses. nih.gov This selectivity has enabled researchers to isolate and study kainate receptor-mediated currents in native neurons, which were previously obscured by the larger AMPA receptor responses to kainate. nih.gov

Conversely, certain quinoxaline-2,3-dione analogues have demonstrated selectivity for kainate receptors over AMPA receptors. For instance, LU97175 shows a preferential binding to kainate receptor subtypes compared to the AMPA receptor subunit GluA2. nih.gov

It is important to note that the agonist kainate itself can activate AMPA receptors, albeit as a weak partial agonist. nih.gov This cross-activation further complicates the pharmacological separation of these two receptor families and underscores the need for highly selective antagonists. nih.govnih.gov

The structural basis for this discrimination lies in subtle differences within the ligand-binding domains of AMPA and kainate receptor subunits. While there is high homology in these regions, minor variations in amino acid residues can significantly alter antagonist affinity and efficacy. nih.gov

Table 1: Antagonist Selectivity between AMPA and Kainate Receptors

| Compound | Primary Target | Mechanism of Action | Selectivity Profile |

|---|---|---|---|

| GYKI 53655 | AMPA Receptor | Non-competitive | Highly selective for AMPA over kainate receptors. nih.gov |

| CP-465,022 | AMPA Receptor | Non-competitive | Highly specific for AMPA over kainate and NMDA receptors. nih.govahajournals.org |

| LU97175 | Kainate Receptor | Competitive | Preferentially binds to kainate receptor subtypes over AMPA receptors. nih.gov |

| CNQX | Non-NMDA Receptors | Competitive | Potent antagonist of both AMPA and kainate receptors. mcgill.catocris.com |

| DNQX | Non-NMDA Receptors | Competitive | Selective antagonist of both AMPA and kainate receptors. tocris.comnih.gov |

Structural Biology and Structure Activity Relationships in Antagonist Discovery

Ligand Binding Domain (LBD) Interactions

The ligand-binding domain (LBD) of AMPA receptors is a critical target for antagonist discovery. nih.gov This domain, formed by two globular lobes (D1 and D2), undergoes conformational changes upon ligand binding that are central to receptor activation and antagonism. nih.govcaltech.edu

X-ray crystallography has been instrumental in elucidating the molecular interactions between antagonists and the AMPA receptor LBD. The first crystal structure of the homotetrameric rat GluA2 receptor in complex with a competitive antagonist was resolved at 3.6 Å resolution, providing unprecedented insight into the receptor's architecture. nih.gov These studies have revealed that antagonists, in contrast to agonists that induce a significant closure of the LBD "clamshell," stabilize an open or hyperextended conformation of the LBD. ufc.bracs.orgpnas.org

For instance, the crystal structure of the GluA2 LBD in complex with the antagonist 6,7-dinitroquinoxaline-2,3-dione (DNQX) showed a less closed conformation compared to when an agonist is bound. ufc.br Similarly, the structure with (S)-2-amino-3-[5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl]propionic acid (ATPO) also demonstrated an open form of the LBD, though achieved through a different set of interactions than DNQX. acs.org These findings support the hypothesis that the degree of LBD closure directly correlates with the level of receptor activation. ufc.bracs.org The structure of the full-length rat GluA2 receptor with the antagonist ZK200775 further confirmed that antagonists stabilize a hyperextended form of the LBD. pnas.org

Computational and mutagenesis studies, guided by crystallographic data, have identified key amino acid residues within the LBD that are crucial for antagonist binding. For the antagonist DNQX, important interacting residues in the GluR2 subunit include Tyr450, Pro478, Thr480, Thr686, and Tyr732. ufc.br In contrast, agonists like glutamate (B1630785) and AMPA interact with a different set of residues, including Arg485, Ser654, and Thr655. ufc.br

Interestingly, Arg485 has been identified as a critical residue for the interaction of both agonists and antagonists with GluR2. ufc.brresearchgate.net However, the nature of this interaction differs. While it is a major contributor to the binding energy for agonists, its role in antagonist binding is part of a broader network of interactions that stabilize the open LBD conformation. ufc.br Further studies have highlighted the importance of residues within helix F of the LBD for agonist binding, while mutations in this region did not affect the binding of competitive antagonists like DNQX, suggesting distinct binding determinants for agonists and antagonists. nih.gov A non-conserved residue, Tyr702, has been identified as a determinant for agonist subunit selectivity, interacting with some ligands via a water-mediated bridge. longdom.org

The conformational state of the LBD is not solely determined by direct ligand contacts but also by a network of interdomain interactions. nih.gov These interactions, which are distinct from the direct binding pocket residues, contribute to the stability of the agonist-bound (active) or antagonist-bound (inactive) states. nih.gov It has been shown that interdomain interactions are conserved in kainate receptors and are different in AMPA receptors, contributing to their unique kinetic properties. nih.govjneurosci.org

Identification of Critical Amino Acid Residues for Antagonist Binding

Chemical Classes of AMPA/Kainate Antagonists and Structure-Activity Relationships

The development of AMPA/kainate antagonists has led to the identification of several distinct chemical classes, each with its own structure-activity relationship (SAR) profile. These studies have been crucial for improving the potency, selectivity, and pharmacokinetic properties of these compounds.

Quinoxaline-2,3-diones represent one of the earliest and most extensively studied classes of competitive AMPA/kainate receptor antagonists. nih.govrsc.orgmdpi.com

CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) and DNQX (6,7-dinitroquinoxaline-2,3-dione) were among the first potent antagonists developed. nih.gov They are widely used as pharmacological tools to block AMPA and kainate receptors. researchgate.netmcgill.ca However, they also show some activity at the glycine (B1666218) site of NMDA receptors and can act as weak partial agonists at AMPA receptors in the presence of transmembrane AMPA receptor regulatory proteins (TARPs). nih.govtaylorandfrancis.com

NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) exhibits greater selectivity for AMPA receptors over kainate receptors compared to CNQX and DNQX. nih.govtaylorandfrancis.comresearchgate.net

LU97175 is a pyrrolylquinoxaline-2,3-dione derivative that shows preferential binding to GluK3 homomeric kainate receptors over AMPA receptors and other kainate receptor subtypes. nih.gov

SAR studies on quinoxaline-2,3-diones have revealed several key features for their antagonist activity. ebi.ac.ukacs.org The quinoxaline-2,3-dione core acts as a bioisostere for the α-amino acid moiety of glutamate. researchgate.net Substitutions at the 6- and 7-positions of the quinoxaline (B1680401) ring significantly influence potency and selectivity. acs.org For example, introducing an imidazolyl group can enhance affinity for AMPA receptors. ebi.ac.uk Furthermore, substitutions at the N1-position with aromatic amido groups have been shown to be important for binding to kainate receptor subunits GluK1 and GluK3. mdpi.comnih.gov

Table 1: Quinoxaline-2,3-dione Antagonists and their Receptor Selectivity

| Compound | Primary Target(s) | Key Structural Features |

|---|---|---|

| CNQX | AMPA/Kainate Receptors | Cyano and nitro groups on the quinoxaline ring. nih.gov |

| DNQX | AMPA/Kainate Receptors | Two nitro groups on the quinoxaline ring. nih.gov |

| NBQX | AMPA > Kainate Receptors | Sulfamoyl group on the benzo[f]quinoxaline (B1213846) core. nih.govtaylorandfrancis.com |

| LU97175 | GluK3 > AMPA/other Kainate | Pyrrolyl and benzhydrazide substitutions. nih.gov |

This class of antagonists is characterized by an α-amino acid functionality, often linked to a heterocyclic or aromatic ring system. nih.gov

(S)-ATPO ((S)-2-amino-3-[5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl]propionic acid) is a competitive antagonist whose crystal structure in complex with the GluA2 LBD has been solved, revealing that it stabilizes an open conformation of the receptor. acs.org The isoxazole (B147169) moiety primarily acts as a spacer. acs.org

MSVIII-19 is another example of an α-amino acid-based antagonist.

Philanthotoxins , such as PhTX-74, are polyamine toxins originally isolated from wasp venom. wikipedia.org They act as non-competitive antagonists, blocking the ion channel pore. wikipedia.orgnih.gov PhTX-74 shows selectivity for homomeric GluA1 and GluA3 receptors over heteromeric GluA1/2 and GluA2/3 receptors.

The SAR for α-amino acid antagonists often involves modifications to the distal acidic group (e.g., carboxylate or phosphonate) and the spacer connecting it to the α-amino acid core. nih.gov For example, replacing the isoxazole spacer of (S)-ATPO with a substituted benzene (B151609) ring has led to a series of phenylalanine-based antagonists. nih.gov

Table 2: α-Amino Acid Antagonists and their Characteristics

| Compound | Type | Mechanism of Action |

|---|---|---|

| (S)-ATPO | Competitive | Stabilizes open LBD conformation. acs.org |

| MSVIII-19 | Competitive | Binds to the ligand-binding site. |

| Philanthotoxins | Non-competitive | Blocks the ion channel pore. wikipedia.orgnih.gov |

Willardiine Derivatives (e.g., UBP304)

The natural product willardiine is an agonist for the AMPA receptor. nih.gov However, medicinal chemistry efforts have successfully transformed this agonist scaffold into a series of competitive AMPA and kainate receptor antagonists. nih.gov The primary strategy involves the N3-substitution of the uracil (B121893) ring with side-chains containing a terminal carboxylic acid group. nih.govacs.org

Key SAR findings for willardiine derivatives include:

Conversion to Antagonist: Simply blocking the ionization of the uracil ring by methylation at the N(3) position is insufficient to convert willardiine into an antagonist. nih.gov Antagonistic activity is achieved by introducing a side-chain with a terminal carboxylic acid at the N(3)-position of the uracil ring. nih.govnih.gov

Linker Length: The length of the carboxyalkyl chain connecting the uracil ring and the terminal acidic group is crucial for selectivity. For AMPA receptor antagonism, a chain length of two methylene (B1212753) groups (carboxyethyl) was found to be preferable. nih.gov For kainate receptor antagonism, linkers with two or three methylene groups were nearly equally effective. nih.gov

5-Position Substitution: Adding a substituent at the 5-position of the uracil ring can enhance potency. For instance, adding an iodo group to certain derivatives enhanced their activity at kainate receptors. nih.gov In another series, the rank order of potency for substitution at the 5-position for enhancing GLUK5 antagonist activity was determined to be Br > I > F > H. pa2online.org Adding a methyl group to the 5-position of UBP304 to create UBP310 also significantly enhanced antagonist activity at GLUK5-containing kainate receptors. pa2online.org

Terminal Acidic Group: The nature of the terminal acidic group and the linker can be varied to improve potency and selectivity. acs.orgpa2online.org Replacing a terminal carboxyl group with a sulfonic acid group in certain benzylwillardiine derivatives can increase potency at kainate receptors. pa2online.org

Heterocyclic Linkers: Replacing a benzene ring in the linker with a thiophene (B33073) or furan (B31954) ring can substantially increase AMPA receptor antagonist potency. acs.org For example, (S)-1-(2-Amino-2-carboxyethyl)-3-(2-carboxythiophene-3-ylmethyl)pyrimidine-2,4-dione (UBP304) was found to be a potent and highly selective antagonist for GLU(K5)-containing kainate receptors over AMPA receptors. nih.gov

Table 1: Pharmacological Data for Selected Willardiine Derivatives

| Compound | Target Receptor(s) | Activity | Value (µM) |

|---|---|---|---|

| UBP277 | AMPA / Kainate | IC50 / Apparent KD | 23.8 / 73.1 nih.gov |

| UBP282 | AMPA / Kainate | IC50 / Apparent KD | >100 / 23.3 pa2online.org |

| UBP297 | AMPA / Kainate | IC50 / Apparent KD | 90.1 / 1.1 pa2online.org |

| UBP304 | Kainate (GLUK5) / AMPA | KD | 0.105 / 71.4 nih.gov |

Phenylalanine-Based Antagonists

The structure of the AMPA/kainate agonist (S)-ATPO served as an inspiration for a series of phenylalanine-based antagonists, where the isoxazole ring was replaced by a benzene ring. nih.gov This class of compounds has yielded potent and selective AMPA receptor antagonists. mdpi.commdpi.com

Key SAR findings for phenylalanine-based antagonists include:

Core Structure: These antagonists are typically built upon a phenylalanine scaffold. nih.govmdpi.com

Ring Substitution: The pattern of substitution on the phenyl ring is critical for activity. The combination of a hydroxyl group at the 3' position with a 5-nitro-6-chloro pattern resulted in the most potent AMPA ligands within one series, exhibiting affinities in the low micromolar range and high selectivity over NMDA and kainate receptors. mdpi.com

Halogenation: Endogenous halogenated derivatives of L-phenylalanine, such as 3,5-diiodo-l-tyrosine (B556648) (DIT) and 3,5-dibromo-l-tyrosine (B556669) (DBrT), have been shown to act as AMPA/kainate receptor antagonists with greater potency than L-phenylalanine itself. ahajournals.org Their mechanism involves depressing glutamatergic synaptic transmission by competing for the glutamate-binding site on non-NMDA receptors and attenuating glutamate release. ahajournals.org

Decahydroisoquinolines

The decahydroisoquinoline (B1345475) scaffold represents a significant class of competitive AMPA/kainate antagonists. nih.govmdpi.com These compounds have been evaluated for their neuroprotective effects and their activity at various glutamate receptor subtypes. nih.govahajournals.org

Key SAR findings for decahydroisoquinolines include:

General Structure: This class includes compounds like LY293558 and LY377770, which act as mixed AMPA and GluK5 kainate receptor antagonists. ucdavis.edu

Stereochemistry and Linker: For potent AMPA antagonist activity, specific stereochemistry is required. acs.org The activity is maximized with a two-carbon spacer separating a distal acidic group, typically a tetrazole, from the bicyclic decahydroisoquinoline nucleus. acs.org

Subtype Selectivity: While many compounds in this class are mixed AMPA/kainate antagonists, some show selectivity. ahajournals.org For example, LY466195 is a competitive antagonist with over 100-fold selectivity for GluK1-containing kainate receptors versus other kainate and AMPA receptor subtypes. researchgate.net However, neuroprotective activity in some models did not correlate well with affinity for either AMPA or kainate receptors, suggesting a complex mechanism of action. ahajournals.org

Table 2: Binding Affinities (Ki, nM) of Decahydroisoquinoline Antagonists

| Compound | AMPA | GluK1 | GluK2 | GluK3 | GluK5 |

|---|---|---|---|---|---|

| LY293558 | 26 | 4,200 | 17,000 | 16,000 | 48 |

| LY377770 | 2,700 | 1,800 | >100,000 | >100,000 | 25 |

| LY382884 | >100,000 | >100,000 | >100,000 | >100,000 | 16 |

| LY466195 | 3,100 | 28 | 4,800 | 12,000 | 3,100 |

Data sourced from ResearchGate. researchgate.net

2(1H)-Quinolones

The 2(1H)-quinolone core has been successfully exploited to develop potent and selective AMPA/kainate antagonists. acs.orgnih.gov Initial work on 3-(sulfonylamino)-2(1H)-quinolones identified compounds with balanced antagonist activity at both AMPA/kainate and NMDA/glycine receptors. nih.gov Subsequent modifications focused on varying the acidic group at the 3-position to improve selectivity and in vivo properties. acs.orgnih.gov

Key SAR findings for 2(1H)-quinolones include:

Acidic Group at 3-Position: The nature of the acidic moiety at the 3-position is a major determinant of potency. A clear rank order of potency was established: carboxylic acid ≈ phosphonic acid > tetrazole > mercaptoacetic acid > hydroxamic acid. acs.orgnih.gov

Substitution Pattern and Selectivity: Selectivity between AMPA/kainate and NMDA/glycine sites is governed by the substitution pattern on the quinolone ring. Nitro substituents confer greater AMPA selectivity than chloro substituents. acs.orgacs.org The position of these substituents also matters, with a 5,7-pattern favoring glycine selectivity and a 6,7-pattern favoring AMPA/kainate antagonism. acs.org

Linker Length: The distance between the quinolone core and the acidic group influences selectivity; longer distances tend to produce more AMPA-selective compounds. acs.orgacs.org

Key Compound: These SAR studies led to the identification of 6,7-dichloro-2(1H)-oxoquinoline-3-phosphonic acid (compound 24c) as a potent, water-soluble, and selective AMPA antagonist with in vivo activity. acs.orgnih.govacs.org

Exploration of Other Novel Chemical Scaffolds

Beyond the classes mentioned above, research into AMPA/kainate antagonists has explored other diverse chemical structures.

Quinoxaline-2,3-diones: This scaffold was foundational in the development of competitive AMPA/kainate antagonists. nih.govnih.gov Compounds like DNQX and CNQX were early examples, though they showed low selectivity between AMPA and kainate receptors and also interacted with the NMDA receptor's glycine site. nih.gov NBQX was a subsequent analogue with higher selectivity for AMPA/kainate receptors over NMDA receptors. nih.govnih.gov Extensive research has focused on modifying the quinoxaline template to enhance potency, selectivity, and solubility. nih.govmdpi.com

2,3-Benzodiazepines: In contrast to the competitive antagonists, compounds based on the 2,3-benzodiazepine scaffold, such as GYKI 52466, are noncompetitive AMPA receptor antagonists. ucdavis.edunih.gov

Semicarbazone Derivatives: A novel series of antagonists based on a 2-[(4-alkylsemicarbazono)-(4-aminophenyl)-methyl]-4,5-methylenedioxyphenylacetic acid alkyl ester scaffold has been developed. nih.gov Within this class, compound 10 (2-[(4-aminophenyl)-(4-methylsemicarbazono)-methyl]-4,5-methylenedioxyphenylacetic acid methyl ester) was identified as a particularly potent noncompetitive AMPA/kainate antagonist. nih.gov

Rational Drug Design Strategies

The development of potent and selective AMPA/kainate antagonists has been heavily reliant on rational drug design, leveraging structural information from receptors and SAR studies. nih.govscispace.com

Approaches to Enhance Potency and Selectivity

The primary goal of rational design in this field is to enhance the potency of antagonists for a specific receptor subtype (e.g., AMPA, GluK1, GluK3) while minimizing activity at other receptors to reduce potential side effects. nih.govnih.gov

Key strategies include:

Targeting Subtype-Specific Residues: X-ray crystallography and molecular modeling have revealed differences in the ligand-binding domains of various AMPA and kainate receptor subtypes. Antagonists can be designed to exploit these differences. For example, the development of willardiine derivatives like UBP304 and UBP310 took advantage of a lipophilic pocket in GLU(K5)-containing kainate receptors to achieve high potency and selectivity. nih.govpa2online.orgjneurosci.org

Modifying Key Functional Groups: As seen with the 2(1H)-quinolones, systematically replacing the acidic functional group (e.g., carboxylic acid vs. phosphonic acid vs. tetrazole) is a powerful strategy to modulate potency and selectivity. acs.orgnih.gov The phosphonic acid group in 24c proved optimal for in vivo activity in its series. acs.org

Scaffold Hopping and Bioisosteric Replacement: The design of phenylalanine-based antagonists from the agonist (S)-ATPO is an example of scaffold hopping, where the isoxazole core was replaced by a more synthetically tractable phenyl ring. nih.gov Similarly, replacing chlorine atoms on the 2(1H)-quinolone scaffold with sulfonylamine groups, mimicking features of probenecid, led to potent AMPA antagonists with an improved pharmacological profile. researchgate.net

Systematic SAR Exploration: A systematic approach to SAR, as demonstrated with the decahydroisoquinolines, is crucial. acs.org By methodically varying stereochemistry, the linker length between the core and the distal acidic group, and the nature of the acidic group itself, researchers were able to precisely define the structural requirements for optimal AMPA antagonism. acs.org For quinoxaline-diones, introducing specific substituents like an N1-amido group and a 6-phenylethynyl moiety was found to be critical for achieving high affinity and unprecedented selectivity for the GluK3 receptor subtype. mdpi.com

Strategies for Optimizing Pharmacokinetic Properties for Preclinical Research

The translation of potent and selective AMPA/kainate receptor antagonists from in vitro assays to in vivo efficacy is critically dependent on their pharmacokinetic properties. Early drug discovery efforts were often hampered by compounds with poor solubility, low bioavailability, and rapid metabolism, which limited their therapeutic potential. tandfonline.comdovepress.com Consequently, a significant focus of medicinal chemistry has been the strategic optimization of these properties to ensure adequate drug exposure at the target site in preclinical models.

A primary challenge with early competitive antagonists, such as those based on the quinoxaline-2,3-dione scaffold like NBQX, was their poor water solubility and limited ability to cross the blood-brain barrier (BBB). tandfonline.com Efforts to enhance solubility by introducing polar functional groups often had the unintended consequence of further reducing BBB penetration. tandfonline.com This has led to several innovative strategies to balance these competing requirements.

One successful approach involves the modification of the core chemical scaffold to create non-planar structures. This can disrupt crystal lattice packing, thereby improving aqueous solubility without drastically increasing polarity. researchgate.net For instance, the design of novel ring-opened analogues of quinoxaline-2,3-diones has led to compounds with retained receptor affinity and improved solubility. researchgate.net

Another key strategy is the development of prodrugs. This involves chemically modifying a potent antagonist to enhance its absorption and distribution, with the modifying group being cleaved in vivo to release the active drug. This approach has been particularly useful for compounds with poor oral bioavailability. For example, ester prodrugs of certain AMPA/kainate antagonists have demonstrated significantly improved oral bioavailability in preclinical species, leading to effective systemic exposure and in vivo efficacy in animal models of pain. nih.gov

The optimization of metabolic stability is also a cornerstone of preclinical development. High-throughput screening of metabolic stability in liver microsomes from different species (mouse, rat, dog, monkey, and human) is a standard practice. tandfonline.com This allows for the early identification of metabolic liabilities and guides structural modifications to block metabolic "hotspots." For example, the development of the non-competitive antagonist perampanel (B3395873) was aided by the identification of a compound with a very low metabolic rate in human liver microsomes, predicting a long half-life in humans. tandfonline.com

Furthermore, understanding and optimizing brain penetration is paramount for CNS-targeted drugs. The brain-to-plasma concentration ratio (Kp) is a key parameter evaluated in preclinical studies. For instance, perampanel was found to have a brain-to-plasma ratio of approximately 0.62 in rats, indicating good penetration of the blood-brain barrier. nih.gov Medicinal chemists often aim to modulate physicochemical properties such as lipophilicity (logP) and polar surface area (PSA) to achieve an optimal balance for BBB permeability and minimize efflux by transporters like P-glycoprotein.

The following tables summarize key preclinical pharmacokinetic parameters and research findings for selected AMPA/kainate antagonists, illustrating the outcomes of these optimization strategies.

Preclinical Pharmacokinetic Parameters of Selected AMPA/Kainate Antagonists

| Compound | Class | Mechanism | Oral Bioavailability (%) | Half-life (t½) | Brain/Plasma Ratio (Kp) | Preclinical Species |

| Perampanel | 2,3'-bipyridin-6'-one | Non-competitive AMPA antagonist | High | Relatively short in animals, long in humans (predicted) | ~0.62-1.0 | Rat, Mouse |

| Talampanel (B1681217) | 2,3-benzodiazepine | Non-competitive AMPA antagonist | Good | Short (~6-7 h in humans) | Not specified | Rat, Human (clinical) |

| NBQX | Quinoxaline-2,3-dione | Competitive AMPA/kainate antagonist | Poor | Rapid diffusion (0.23 h in humans) | Low | Mouse, Rat, Dog |

| Selurampanel (BGG492) | Quinazoline-2,4-dione | Competitive AMPA/kainate antagonist | Good | Not specified | Good BBB penetration | Rat |

| LY458545 Prodrug | Not specified | AMPA/GluK1 antagonist | 24 | Not specified | Not specified | Not specified |

| LY457691 Prodrug | Not specified | AMPA/GluK1 antagonist | 41 | Not specified | Not specified | Not specified |

Electrophysiological and Neurophysiological Characterization of Ampa/kainate Antagonists

Modulation of Synaptic Transmission

AMPA and kainate receptors are fundamental to the majority of fast excitatory synaptic transmission in the brain. nih.govmdpi.com Antagonists targeting these receptors have been instrumental in elucidating their specific contributions to synaptic events.

Effects on Excitatory Postsynaptic Currents (EPSCs)

Excitatory postsynaptic currents (EPSCs) are the direct result of neurotransmitter binding to postsynaptic receptors, leading to an influx of positive ions and depolarization of the neuronal membrane. The fast component of these currents at most central synapses is mediated by AMPA/kainate receptors. janelia.org

Studies utilizing selective antagonists have demonstrated their profound impact on EPSCs. For instance, the AMPA/kainate receptor antagonist 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) has been shown to almost completely block unitary excitatory postsynaptic potentials (EPSPs) in fast-spiking interneurons of the rat neocortex. physiology.org Similarly, in the presence of NMDA receptor antagonists, CNQX or another antagonist, NBQX, blocked 98% of the remaining synaptic currents, highlighting the predominant role of AMPA/kainate receptors in these responses. physiology.org The selective AMPA receptor antagonist GYKI 53655 has been observed to block 96% of D-AP5-insensitive unitary EPSCs, confirming the primary contribution of AMPA receptors over kainate receptors at certain connections. physiology.org

Furthermore, research on the effects of various compounds has utilized AMPA/kainate antagonists to isolate specific receptor-mediated effects. For example, the anticonvulsant phenobarbital (B1680315) was found to reduce the amplitude and frequency of AMPA receptor-mediated miniature EPSCs, an effect that was confirmed by the use of CNQX to block these responses. frontiersin.org In studies of the olfactory bulb, co-application of AMPA receptor antagonists like GYKI 52466 with kainate receptor agonists helped to demonstrate the presence and function of synaptic kainate receptors. nih.gov

The following table summarizes the effects of various AMPA/kainate antagonists on EPSCs based on published research findings.

| Antagonist | Preparation | Effect on EPSCs/EPSPs | Reference |

| CNQX | Rat neocortical slices | Almost complete block of unitary EPSPs | physiology.org |

| CNQX/NBQX | Rat neocortical slices | 98% block of synaptic currents (in the presence of D-AP5) | physiology.org |

| GYKI 53655 | Rat neocortical slices | 96% block of D-AP5-insensitive unitary EPSCs | physiology.org |

| CNQX | Immature rat hippocampus | Blockade of AMPA/kainate receptor-mediated EPSCs | frontiersin.org |

| GYKI 52466 | Rat olfactory bulb slices | Used to isolate kainate receptor-mediated currents | nih.gov |

| LY300164 | Rat medial pre-frontal cortex | Potent suppression of 5-HT-induced EPSCs | researchgate.net |

| CNQX | Rat hippocampal slices | Blockade of AMPA/kainate receptor-mediated EPSPs | uq.edu.au |

| CNQX | Rat dorsal striatum slices | Used to isolate NMDA receptor-mediated EPSCs | nih.govnih.gov |

Differentiation of Presynaptic versus Postsynaptic Mechanisms

AMPA and kainate receptors are not confined to the postsynaptic membrane; they are also found on presynaptic terminals where they can modulate neurotransmitter release. pnas.orgresearchgate.net Antagonists have been crucial in distinguishing between these presynaptic and postsynaptic sites of action.

A key indicator of a presynaptic mechanism of action is a change in the paired-pulse ratio (PPR), the ratio of the amplitude of a second synaptic response to the first. An increase in PPR is generally interpreted as a decrease in the probability of neurotransmitter release. For example, the AMPA/kainate receptor agonist domoate was found to increase the PPR of EPSCs, suggesting a presynaptic site of action. pnas.org This presynaptic inhibition of transmitter release can be mediated by the activation of G proteins. pnas.org

Conversely, a lack of change in PPR alongside a reduction in EPSC amplitude points towards a postsynaptic mechanism. The use of low-affinity competitive antagonists like γ-D-glutamylglycine (γ-DGG) has been employed to minimize postsynaptic receptor desensitization, allowing for a clearer assessment of presynaptic release properties. nih.gov

Studies in the olfactory bulb have shown that kainate receptor activation can modulate both excitatory and inhibitory postsynaptic currents, suggesting a role for these receptors in regulating synaptic transmission. nih.gov In the hippocampus, selective kainate receptor antagonists have been used to demonstrate that these receptors can be the primary mediators of certain synaptic responses, distinct from AMPA receptors. biorxiv.org

| Compound | Site of Action | Evidence | Reference |

| Domoate (agonist) | Presynaptic | Increased paired-pulse ratio (PPR) | pnas.org |

| Kainate/ATPA (agonists) | Presynaptic & Postsynaptic | Modulation of evoked EPSCs and IPSCs | nih.gov |

| Perampanel (B3395873) | Postsynaptic | Noncompetitive block of AMPA-evoked currents without affecting channel kinetics | aesnet.org |

| γ-DGG | Postsynaptic | Minimizes receptor desensitization to isolate presynaptic effects | nih.gov |

Impact on Synaptic Plasticity: Long-Term Potentiation (LTP) and Long-Term Depression (LTD)

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. frontiersin.org Long-term potentiation (LTP) and long-term depression (LTD) are the primary cellular models of synaptic plasticity. AMPA/kainate antagonists have been indispensable in unraveling the roles of different glutamate (B1630785) receptor subtypes in these processes.

While NMDA receptor activation is a classic trigger for many forms of LTP, NMDA receptor-independent forms of LTP also exist. uq.edu.au For instance, at mossy fiber synapses in the hippocampus, LTP induction is prevented by the kainate receptor antagonist LY382884, indicating a critical role for kainate receptors in this form of plasticity. researchgate.net In contrast, this antagonist had no effect on NMDA receptor-dependent LTP. researchgate.net

Research has shown that sustained activation of kainate receptors can lead to a novel form of LTD, termed KAR-LTD, which is characterized by the endocytosis of AMPA receptors. biorxiv.org This finding, together with previous reports of KAR-induced LTP, suggests that kainate receptors can bidirectionally regulate synaptic strength. biorxiv.org

The expression of both LTP and LTD is ultimately dependent on changes in the number and function of postsynaptic AMPA receptors. frontiersin.orgnih.gov LTP is associated with an increase in synaptic AMPA receptors, while LTD is associated with their removal. biorxiv.org Antagonists have been used to demonstrate that the increase in the AMPA receptor component of synaptic transmission is a key feature of LTP expression. nih.gov

| Plasticity Type | Brain Region | Role of AMPA/Kainate Receptors | Key Antagonist Findings | Reference |

| NMDA Receptor-Independent LTP | Hippocampal Mossy Fibers | Induction trigger | Blocked by LY382884 | researchgate.net |

| NMDA Receptor-Dependent LTP | Avian Hippocampus | Not required for induction | LTP persists in the presence of D-APV | uq.edu.au |

| Kainate Receptor-Mediated LTD (KAR-LTD) | Hippocampus | Induction of AMPA receptor endocytosis | Kainate application invoked LTD of AMPA EPSCs | biorxiv.org |

| General LTP/LTD Expression | Hippocampus | Postsynaptic expression mechanism | Changes in AMPA receptor number and function are central to plasticity | frontiersin.orgnih.gov |

Regulation of Neuronal Excitability

Neuronal excitability, the propensity of a neuron to fire an action potential, is tightly regulated by a balance of excitatory and inhibitory inputs. AMPA and kainate receptors play a crucial role in driving neuronal excitation.

Inhibition of Agonist-Induced Currents in Neuronal Cell Cultures

Neuronal cell cultures provide a controlled environment to study the direct effects of agonists and antagonists on receptor function. AMPA/kainate antagonists have been extensively characterized in these systems.

For example, the antagonist perampanel was shown to cause a concentration-dependent inhibition of inward AMPA receptor currents evoked by both kainate and AMPA in cultured hippocampal neurons. aesnet.org This inhibition was noncompetitive, as it was unaffected by the concentration of the agonist. aesnet.org Similarly, the competitive antagonist CNQX has been shown to inhibit kainate-evoked currents in cultured cerebellar granule cells.

Studies have also used antagonists to differentiate between AMPA and kainate receptor subtypes. The 2,3-benzodiazepine GYKI 52466 is a selective, non-competitive antagonist of AMPA receptors, with much lower potency at kainate receptors. In contrast, autoantibodies from mice infected with the LP-BM5 virus were found to evoke currents in hippocampal neurons that could be blocked by several AMPA receptor antagonists, including CNQX and GYKI 52466, indicating an interaction with AMPA receptors. jci.org

The following table presents data on the inhibition of agonist-induced currents by various antagonists in neuronal cell cultures.

| Antagonist | Cell Type | Agonist | IC50/Inhibition | Reference |

| Perampanel | Cultured rat cortical neurons | AMPA | IC50 of 93 nM for calcium influx | aesnet.org |

| Perampanel | Cultured rat hippocampal neurons | Kainate | Mean IC50 of 692 ± 94 nM | aesnet.org |

| CNQX | Cultured cerebellar granule cells | Kainate | Antagonizes non-NMDA receptor-mediated responses | |

| CNQX | Cultured cerebellar granule cells | AMPA | IC50 of 0.3 µM | |

| CNQX | Cultured cerebellar granule cells | Kainate | IC50 of 1.5 µM | |

| GYKI 52466 | N/A | AMPA | IC50 of 10-20 µM | |

| GYKI 52466 | N/A | Kainate | IC50 of ~450 µM | |

| CNQX | Hippocampal pyramidal neurons | LP-BM5 IgG (autoantibodies) | Reduced IgG-elicited current to 67% of control | jci.org |

| GYKI 52466 | Hippocampal pyramidal neurons | LP-BM5 IgG (autoantibodies) | Reduced IgG-induced current to 56% (30 µM) and 24% (100 µM) of control | jci.org |

Influence on Resting Membrane Potential and Ion Channel Activity

The activation of AMPA and kainate receptors leads to an influx of cations, primarily Na+, which depolarizes the neuronal membrane from its resting potential. mcgill.ca The subunit composition of the receptor, particularly the presence of the GluA2 subunit in AMPA receptors, determines its permeability to Ca2+ and its current-voltage relationship. wikipedia.org

AMPA/kainate antagonists, by blocking these receptors, prevent this depolarization and can thus stabilize the resting membrane potential in the face of excitatory input. The activation of presynaptic kainate receptors can depolarize the nerve terminal, an effect that is abolished by antagonists like CNQX. pnas.org For example, the agonist domoate depolarized the calyx of Held terminal by 8.6 ± 0.5 mV, while AMPA caused a smaller depolarization of 1.7 ± 0.5 mV; both effects were blocked by CNQX. pnas.org

Furthermore, kainate receptors can have metabotropic actions that modulate ion channel activity. For instance, activation of kainate receptors can inhibit the slow afterhyperpolarization (sAHP) that follows an action potential, thereby increasing neuronal excitability. jneurosci.org This effect is mediated by a G-protein-coupled pathway and can be blocked by AMPA/kainate antagonists. jneurosci.orgnih.gov

The properties of ion channels formed by different AMPA and kainate receptor subunits, and their modulation by antagonists, are central to understanding their physiological roles. For instance, the linear current-voltage relationship of GluA2-containing AMPA receptors contrasts with the inwardly rectifying properties of GluA2-lacking receptors, which are susceptible to block by intracellular polyamines. wikipedia.org

Selectivity for Specific Neuronal Populations or Circuits in vitro

The diverse family of AMPA and kainate receptors, characterized by their distinct subunit compositions, exhibits a heterogeneous distribution across different neuronal types and brain regions. This heterogeneity forms the basis for the selective actions of AMPA/kainate antagonists on specific neuronal populations and circuits. In vitro electrophysiological studies have been instrumental in dissecting these selective effects, revealing how antagonists can differentially modulate the activity of principal neurons versus interneurons, and influence synaptic transmission in specific pathways.

Differential Antagonism in Hippocampal and Neocortical Circuits

A prominent theme in the in vitro characterization of AMPA/kainate antagonists is their differential impact on excitatory pyramidal cells and inhibitory interneurons. These cell types often express AMPA/kainate receptors with distinct subunit compositions, leading to varied physiological and pharmacological properties.

In the neocortex, paired recordings from pyramidal cells and fast-spiking (FS) interneurons have shown that synaptic transmission at these connections is predominantly mediated by AMPA receptors. physiology.org Application of the competitive AMPA/kainate antagonist 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) almost completely blocks unitary excitatory postsynaptic potentials (EPSPs) in FS interneurons. physiology.org Further confirming the dominance of AMPA receptors at these synapses, the selective AMPA receptor antagonist GYKI 53655 blocks the vast majority of the D-AP5-insensitive unitary excitatory postsynaptic currents (EPSCs). physiology.org This indicates a high sensitivity of the excitatory input to FS interneurons to AMPA receptor blockade.

Interestingly, studies in the CA1 region of the hippocampus have revealed more complex effects of CNQX. While blocking excitatory transmission, CNQX was found to depolarize interneurons to their firing threshold, an effect not observed in pyramidal cells. emory.edu This selective depolarization of interneurons leads to an increase in the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) recorded in nearby pyramidal cells. emory.edu This suggests that while AMPA/kainate antagonists block direct excitation, they can paradoxically enhance network inhibition by selectively acting on interneuron populations.

The basis for this selectivity often lies in the expression of specific receptor subunits. For instance, many interneurons express calcium-permeable AMPA receptors (CP-AMPARs), which typically lack the GluA2 subunit. oup.com These receptors have distinct electrophysiological properties, including a rectifying current-voltage (I-V) curve, which can be modulated by antagonists. physiology.org In vitro studies have shown that neuronal populations selectively sensitive to AMPA/kainate receptor-mediated excitotoxicity, such as cholinergic neurons of the basal forebrain and certain interneurons, possess a significant number of these Ca2+-permeable AMPA channels. frontiersin.org

Pharmacological Dissection of AMPA versus Kainate Receptor Function

The development of antagonists with selectivity for AMPA receptors over kainate receptors has been crucial for isolating the function of each receptor type within specific circuits. The 2,3-benzodiazepine derivatives, such as GYKI 52466 and GYKI 53655, are noncompetitive antagonists that are highly selective for AMPA receptors. mcgill.canih.gov

In vitro studies using these compounds have successfully unmasked kainate receptor-mediated currents in hippocampal neurons. nih.gov Application of GYKI compounds completely blocks AMPA receptor-mediated responses, allowing for the characterization of the smaller, rapidly desensitizing currents mediated by kainate receptors. nih.gov This pharmacological separation has revealed that kainate receptors contribute to postsynaptic responses, particularly at mossy fiber synapses onto CA3 pyramidal cells and at synapses onto hippocampal interneurons. oup.comnih.govpnas.org Kainate receptor activation on interneurons can enhance their firing, leading to an increase in GABAergic inhibition of pyramidal neurons, an effect that can be selectively modulated. pnas.org

Furthermore, presynaptic kainate receptors have been shown to regulate GABA release from the terminals of fast-spiking interneurons onto pyramidal cells in the neocortex. researchgate.net The application of the AMPA/kainate antagonist CNQX can block the effects of kainate receptor agonists on these terminals, demonstrating a role for these receptors in modulating inhibitory microcircuits. researchgate.net

The following table summarizes the observed effects of various AMPA/kainate antagonists on specific neuronal populations and synaptic events in vitro.

| Antagonist | Neuronal Population/Circuit | Observed In Vitro Effect | Reference |

| CNQX | Neocortical Pyramidal-to-FS Interneuron Synapse | Almost complete block of unitary EPSPs. | physiology.org |

| CNQX | Hippocampal CA1 Interneurons | Depolarization and induction of firing. | emory.edu |

| CNQX | Hippocampal CA1 Pyramidal Cells | Increased frequency of spontaneous IPSCs due to interneuron firing. | emory.edu |

| GYKI 53655 | Neocortical Pyramidal-to-FS Interneuron Synapse | Blocked 96% of D-AP5-insensitive unitary EPSCs. | physiology.org |

| GYKI 52466 / GYKI 53655 | Cultured Hippocampal Neurons | Completely blocked AMPA receptor currents, unmasking kainate receptor-mediated responses. | nih.gov |

| NBQX | Rat Ventral Tegmental Area (VTA) Slices | Decreased activity of dopamine (B1211576) and glutamate neurons. | nih.gov |

Receptor Selectivity of Common Antagonists

The utility of these antagonists in dissecting circuit function is determined by their selectivity for AMPA, kainate, and NMDA receptors. The table below provides a summary of the selectivity profiles for several key compounds used in in vitro studies.

| Compound Name | Receptor Selectivity Profile | Reference |

| CNQX | Competitive antagonist at AMPA (IC₅₀ = 0.3 µM) and kainate (IC₅₀ = 1.5 µM) receptors. Also an antagonist at the NMDA receptor glycine (B1666218) site (IC₅₀ = 25 µM). | |

| NBQX | Competitive antagonist with high affinity for AMPA receptors and significant functional inhibition at kainate receptors. | ahajournals.org |

| GYKI 52466 | Noncompetitive, selective AMPA receptor antagonist (IC₅₀ = 10-20 µM). Much lower affinity for kainate (~450 µM) and NMDA (>50 µM) receptors. | |

| CP-465,022 | Potent, noncompetitive, and highly selective AMPA receptor antagonist over kainate and NMDA receptors. | ahajournals.org |

Preclinical Investigation of Ampa/kainate Antagonists in Animal Models of Neurological and Psychiatric Disorders

Evaluation in Models of Epilepsy and Seizure Activity

A substantial body of research has focused on the anticonvulsant properties of AMPA/kainate antagonists, utilizing a range of animal models that mimic different aspects of human epilepsy. dovepress.comnih.gov It is widely recognized that glutamate-mediated excitotoxicity plays a crucial role in the initiation and propagation of seizures, making its receptors, particularly AMPA and kainate receptors, prime therapeutic targets. frontiersin.orgnih.govnih.gov Evidence from animal models has consistently shown that while AMPA receptor agonists can induce seizures, their antagonists exhibit significant antiepileptic activity. researchgate.netscielo.br

AMPA/kainate antagonists have demonstrated broad-spectrum anticonvulsant activity in various chemically-induced seizure models. dovepress.comtandfonline.com In the pentylenetetrazole (PTZ)-induced seizure model, which is considered predictive of efficacy against myoclonic or absence seizures, both competitive and non-competitive AMPA/kainate antagonists have shown protective effects. dovepress.comnih.govnih.gov For instance, the non-competitive antagonist GYKI 52466 and the competitive antagonist NBQX were both effective in the PTZ test in mice. nih.gov Similarly, the selective noncompetitive AMPA receptor antagonist CP-465,022 demonstrated a dose-dependent inhibition of PTZ-induced seizures in rats. ahajournals.org The novel AMPA receptor antagonist perampanel (B3395873) was also found to be potent against PTZ-induced clonic seizures. nih.gov

The kainate-induced seizure model is a well-established representation of status epilepticus and temporal lobe epilepsy. dovepress.comdovepress.com Kainic acid, acting as a non-desensitizing agonist at AMPA receptors, leads to sustained receptor activation, which is believed to initiate and maintain seizure activity. dovepress.comfrontiersin.orgdovepress.com Consequently, AMPA/kainate antagonists have been shown to be effective in this model. For example, GYKI 52466 was protective against seizures induced by kainate. nih.gov Furthermore, the competitive antagonist NBQX has been shown to suppress focal electrographic seizures in mice with kainate-induced epilepsy. aston.ac.uk

Table 1: Efficacy of AMPA/Kainate Antagonists in Chemically-Induced Seizure Models

| Compound | Antagonist Type | Seizure Model | Observed Effect | Reference |

|---|---|---|---|---|

| GYKI 52466 | Non-competitive | PTZ, Kainate | Protective against seizures | nih.gov |

| NBQX | Competitive | PTZ | Protective against seizures | nih.gov |

| CP-465,022 | Non-competitive | PTZ | Dose-dependent inhibition of seizures | ahajournals.org |

| Perampanel | Non-competitive | PTZ | Potent activity against clonic seizures | nih.gov |

The maximal electroshock (MES) test is a widely used screening model that is predictive of a drug's efficacy against generalized tonic-clonic seizures. ucdavis.edu Both competitive and non-competitive AMPA/kainate antagonists have demonstrated protective effects in the MES test. nih.gov For example, GYKI 52466 and NBQX both protected mice from tonic hindlimb extension in a dose-dependent manner in the MES test. nih.gov Perampanel also showed activity in the mouse MES test. nih.gov

The 6-Hz psychomotor seizure model is considered to be representative of psychomotor seizures in human limbic epilepsy and is particularly sensitive to certain antiepileptic drugs with unique mechanisms of action. researchgate.netmdpi.com AMPA/kainate antagonists have shown efficacy in this model. dovepress.com Perampanel, for instance, was found to be highly effective in the 6-Hz electroshock seizure model in mice. nih.gov Studies comparing the effects of various glutamate (B1630785) receptor modulators have highlighted the potential utility of the 6-Hz model in identifying novel antiepileptic agents that target AMPA/kainate receptors. researchgate.net

Table 2: Efficacy of AMPA/Kainate Antagonists in Electrically-Induced Seizure Models

| Compound | Antagonist Type | Seizure Model | Observed Effect | Reference |

|---|---|---|---|---|

| GYKI 52466 | Non-competitive | MES | Dose-dependent protection | nih.gov |

| NBQX | Competitive | MES | Dose-dependent protection | nih.gov |

| Perampanel | Non-competitive | MES, 6-Hz | Active in MES, highly effective in 6-Hz | nih.govnih.gov |

The kindling model of epilepsy, particularly amygdala kindling, is a valuable tool for studying the development and expression of focal seizures that can secondarily generalize, mimicking aspects of temporal lobe epilepsy. nih.gov In contrast to NMDA receptor antagonists, which are largely ineffective against fully kindled seizures, AMPA/kainate antagonists have demonstrated potent anticonvulsant effects in this model. nih.govnih.gov They have been shown to be effective against both the initiation and propagation of kindled seizures. nih.gov For example, in the amygdala-kindling model, AMPA-receptor antagonists have been found to reduce the severity of seizures. dovepress.com The non-competitive antagonist perampanel increased the afterdischarge threshold and reduced the duration of the motor seizure phase in a rat amygdala kindling model. nih.gov Furthermore, the anticonvulsant LU97175, which preferentially binds to GluK3 homomeric kainate receptors, displayed anticonvulsant activity in a kindling model of temporal lobe epilepsy. mdpi.com

The investigation of AMPA/kainate antagonists has significantly contributed to the understanding of epileptogenesis, the process by which a normal brain develops epilepsy. dovepress.com These studies suggest that AMPA receptors play a critical role in the neuronal plasticity and synaptic reorganization that underlie the development of a chronic epileptic state. dovepress.comdovepress.com For instance, in an audiogenic kindling model of epileptogenesis, an increase in AMPA-receptor subunits was observed. dovepress.com

Research has shown that the trafficking and synaptic expression of AMPA and kainate receptors are altered during the onset and maintenance of epilepsy. aston.ac.uk The subunit composition of these receptors, particularly the presence of the GluA2 subunit in AMPA receptors and the GluK2 subunit in kainate receptors, is a key determinant of their physiological properties and is subject to changes in epileptic conditions. aston.ac.uk Studies in rodent models of neonatal seizures have implicated AMPA receptors in epileptogenesis following hypoxic events, with antagonists like NBQX showing potential to reduce later-life hypersensitivity to seizures. dovepress.com Furthermore, the blockade of AMPA receptors has been shown to reduce neuronal synchronized activity, a hallmark of seizures. nih.gov

Modulation of Kindling Models of Temporal Lobe Epilepsy

Assessment in Models of Neurodegeneration and Excitotoxicity

Excitotoxicity, the pathological process by which excessive stimulation by excitatory neurotransmitters like glutamate leads to neuronal damage and death, is a key mechanism in various neurodegenerative disorders. AMPA and kainate receptors are central players in this process. frontiersin.org

AMPA/kainate antagonists have demonstrated significant neuroprotective effects in various animal models of cerebral ischemia, including both focal and global ischemia. mdpi.comfrontiersin.org In models of focal ischemia, such as those induced by middle cerebral artery occlusion (MCAO), which mimic stroke, these antagonists have been shown to reduce infarct volume. ahajournals.org For instance, the quinoxalinedione (B3055175) antagonist ZK200775 has shown neuroprotective effects in rodent models of ischemia. ahajournals.org Another antagonist, YM90K, markedly reduced the volume of ischemic damage in a cat model of permanent MCAO. nih.gov The decahydroisoquinoline (B1345475) series of compounds, such as LY293558 and LY377770, have also demonstrated neuroprotective activity in models of focal and global cerebral ischemia. nih.gov

In models of global cerebral ischemia, which can result from events like cardiac arrest, AMPA/kainate antagonists have also been found to be protective. frontiersin.org Studies have shown that these antagonists can prevent the death of vulnerable neuronal populations, such as CA1 pyramidal neurons in the hippocampus, following an ischemic insult. nih.gov The administration of the AMPA/kainate antagonist NBQX after global ischemia blocked the death of these neurons. nih.gov The neuroprotective effects of these antagonists are thought to be mediated by the reduction of neuronal depolarization and subsequent calcium influx, which are key events in the excitotoxic cascade. ahajournals.org

Table 3: Neuroprotective Effects of AMPA/Kainate Antagonists in Ischemic Models

| Compound | Ischemia Model | Observed Effect | Reference |

|---|---|---|---|

| ZK200775 | Focal Ischemia (rodent) | Neuroprotective | ahajournals.org |

| YM90K | Focal Ischemia (cat) | Reduced ischemic damage volume | nih.gov |

| LY377770 | Global Cerebral Ischemia (gerbil) | Good neuroprotection | nih.gov |

| NBQX | Global Ischemia | Blocked death of CA1 pyramidal neurons | nih.gov |

Mitigation of Neuronal Loss in Experimental Paradigms

AMPA/kainate receptor antagonists have demonstrated significant potential in reducing neuronal death in various animal models of neurological disorders. nih.govpnas.org These antagonists are believed to work by preventing the excessive influx of calcium into neurons, a primary cause of excitotoxic cell death following events like stroke or traumatic brain injury. ahajournals.org

In models of slowly progressing neurodegeneration, such as that induced by systemic treatment with 3-nitropropionic acid (3NP) in the striatum or by traumatic brain injury in the hippocampus, AMPA/kainate antagonists have been shown to ameliorate neuronal death. pnas.org For instance, the competitive AMPA/kainate antagonists NBQX and MPQX prevented neuronal degeneration in the striatum of rats treated with 3NP. pnas.org Similarly, in a model of traumatic brain injury, NBQX reduced the volume of damage in the parietal cortex. pnas.org

The neuroprotective effects of AMPA/kainate antagonists are also evident in models of global ischemia, where they can reduce neuronal loss in vulnerable brain regions like the CA1 hippocampal subfield, cortex, striatum, and cerebellum. jneurosci.org The AMPA antagonist GYKI-52466, for example, significantly reduced ischemic lesion volume when administered after middle cerebral artery occlusion (MCAO). ahajournals.org Another novel AMPA receptor antagonist, PD152247 (PNQX), has also shown neuroprotective effects in a rat model of temporary focal ischemia. ahajournals.org

It is important to note that while AMPA/kainate antagonists show promise in mitigating neuronal loss, their efficacy can be influenced by factors such as the timing of administration and potential side effects like drug-induced hypothermia. jneurosci.org

Table 1: Effects of AMPA/Kainate Antagonists on Neuronal Loss in Animal Models

| Compound | Animal Model | Key Findings | Reference |

|---|---|---|---|

| NBQX | 3-nitropropionic acid (3NP)-induced striatal neurodegeneration | Prevented neuronal degeneration. | pnas.org |

| MPQX | 3-nitropropionic acid (3NP)-induced striatal neurodegeneration | Prevented neuronal degeneration. | pnas.org |

| NBQX | Traumatic brain injury (parietal cortex) | Reduced damage volume. | pnas.org |

| GYKI-52466 | Middle cerebral artery occlusion (MCAO) | Reduced ischemic lesion volume. | ahajournals.org |

| PD152247 (PNQX) | Temporary focal ischemia | Reduced lesion volume. | ahajournals.org |

Role in Models of Pain and Nociception

AMPA/kainate receptors are critically involved in the transmission and modulation of pain signals within the central nervous system. nih.gov Their antagonists have been investigated for their potential to alleviate pain in various preclinical models. nih.govnih.gov These receptors are highly concentrated in key areas of the pain pathway, including the dorsal root ganglia and the superficial laminae of the spinal cord. nih.gov While they play a role in normal pain sensation, their significance is particularly pronounced in pathological pain states characterized by sensitization of pain pathways. nih.gov

Antinociceptive Activity in Preclinical Neuropathic Pain Models

AMPA/kainate antagonists have shown efficacy in animal models of neuropathic pain, a type of chronic pain that is often resistant to conventional treatments. nih.govnih.gov These antagonists can suppress the "wind-up" phenomenon, a form of central sensitization where repeated noxious stimuli lead to an exaggerated pain response. nih.gov In models of peripheral nerve injury, AMPA/kainate receptor antagonists have demonstrated the ability to reduce pain behaviors. nih.gov For instance, the AMPA/kainate receptor antagonist 6-cyano-7-nitroquinoxaline-2,3-dione produced a dose-dependent antinociceptive effect in a thermal withdrawal test in rats, an effect that was potentiated after spinal transection. nih.gov In models of inflammatory pain, AMPA antagonists have been found to be particularly effective in reducing hyperalgesia. nih.govbmj.com

Contribution of Specific Receptor Subtypes (e.g., GluK1, GluR5) to Pain Pathways in vivo

Research has begun to delineate the specific roles of different kainate receptor subtypes in pain processing. The GluK1 (also known as GluR5) subunit has emerged as a key player. nih.govnih.gov GluK1-containing kainate receptors are expressed in sensory neurons and are involved in nociceptive transmission. nih.govjnmjournal.org Pharmacological studies have shown that selective GluK1 receptor antagonists are effective in producing antinociceptive responses in both acute and chronic pain models. nih.gov In fact, these selective antagonists are often more effective than selective AMPA receptor antagonists in this regard. nih.gov Both GluK1 and GluK2 subunits contribute to kainate receptor currents in dorsal horn neurons and are involved in the regulation of inhibitory neurotransmission in this region. nih.gov

Table 2: Role of AMPA/Kainate Receptor Subtypes in Pain Models

| Receptor Subtype | Animal Model | Key Findings | Reference |

|---|---|---|---|

| AMPA | Inflammatory pain | Antagonists are effective in reducing hyperalgesia. | nih.govbmj.com |

| AMPA/Kainate | Neuropathic pain (spinal transection) | 6-cyano-7-nitroquinoxaline-2,3-dione produced dose-dependent antinociception. | nih.gov |

| GluK1 (GluR5) | Acute and chronic pain models | Selective antagonists show effective antinociceptive responses. | nih.gov |

| GluK1 and GluK2 | Dorsal horn neurons | Contribute to kainate receptor currents and regulate inhibitory transmission. | nih.gov |

Exploration in Models of Psychiatric Disorders

The glutamatergic system, including AMPA and kainate receptors, is increasingly recognized for its role in the pathophysiology of psychiatric disorders. nih.govresearchgate.net Consequently, antagonists of these receptors are being explored as potential therapeutic agents. researchgate.net

Anxiolytic-like Effects in Animal Behavioral Assays

Several preclinical studies have demonstrated that AMPA/kainate antagonists can produce anxiolytic-like effects in various animal models of anxiety. nih.govnih.gov For example, 2,3-benzodiazepine (2,3BDZ) type AMPA receptor antagonists have been shown to reduce anxiety-like behavior in rodents. nih.gov The reference compound GYKI 52466 was effective in the elevated plus-maze and the meta-chlorophenylpiperazine (mCPP)-induced anxiety model. nih.gov Other novel 2,3BDZ compounds, such as EGIS-8332, EGIS-9637, and EGIS-10608, also displayed anxiolytic-like properties in different behavioral assays. nih.gov The competitive AMPA/kainate antagonist NBQX has also been shown to have anxiolytic-like activity in the elevated plus-maze. nih.gov Furthermore, the putative AMPA/kainate receptor antagonist LY326325 increased punished drinking behavior in a conflict-suppressed drinking test, indicative of an anxiolytic effect. nih.gov

Modulatory Effects in Preclinical Models of Schizophrenia

Dysfunction of the glutamatergic system is a leading hypothesis for the underlying pathology of schizophrenia. mdpi.com While much of the focus has been on NMDA receptors, there is growing interest in the role of AMPA and kainate receptors. mdpi.com Kainate receptors, in particular, are implicated in the regulation of GABAergic neurotransmission in the hippocampus, a process that is thought to be disrupted in schizophrenia. plos.org In a rat model of schizophrenia, it was found that kainate receptor modulation of interneurons in the hippocampus is altered. plos.org Specifically, the study suggested that activation of the basolateral amygdala may lead to abnormal oscillatory rhythms through kainate receptor-mediated modulation of interneuronal activity. plos.org While direct evidence for the efficacy of AMPA/kainate antagonists in animal models of schizophrenia is still emerging, the known involvement of these receptors in cognitive processes and synaptic plasticity suggests they are a promising target for future research. nih.gov

Table 3: Effects of AMPA/Kainate Antagonists in Psychiatric Disorder Models

| Compound/Antagonist Type | Disorder Model | Key Findings | Reference |

|---|---|---|---|

| GYKI 52466 (2,3BDZ) | Anxiety (Elevated plus-maze, mCPP-induced) | Demonstrated anxiolytic-like activity. | nih.gov |

| EGIS-8332, EGIS-9637, EGIS-10608 (2,3BDZ) | Anxiety (Various behavioral assays) | Showed anxiolytic-like properties. | nih.gov |

| NBQX | Anxiety (Elevated plus-maze) | Exhibited anxiolytic-like activity. | nih.gov |

| LY326325 | Anxiety (Conflict-suppressed drinking) | Increased punished drinking, indicating anxiolytic effect. | nih.gov |

| Kainate Receptor Modulation | Schizophrenia (Rat model) | Altered modulation of hippocampal interneurons. | plos.org |

Compound Names

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| 2,3-dihydroxy-6-nitro-7-sulphamoyl-benzo(F)quinoxaline (NBQX) |